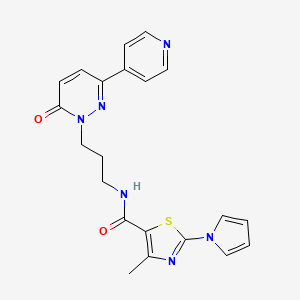![molecular formula C22H15Cl2NO3S B2508058 (4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone CAS No. 1114886-33-7](/img/structure/B2508058.png)
(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C22H15Cl2NO3S and its molecular weight is 444.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of benzo[b]thiophene derivatives, including those with sulfur- and oxygen-containing nucleophiles, have been extensively studied. For instance, the oxidation of corresponding benzo[b]thiophene derivatives leads to Michael-type nucleophilic addition under both basic and acidic conditions, offering a route for the functionalization of these compounds (Pouzet et al., 1998). Similarly, the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones via the reaction of diaminoglyoxime with various ketones demonstrates the versatility of thiazinone derivatives in organic synthesis (Khanmiri et al., 2014).
Molecular Structures
Research on the crystal structures of thiazole derivatives reveals insights into their molecular configurations and potential interactions. For example, the determination of molecular structures via single crystal X-ray diffraction methods provides valuable information on the geometries and potential reactivity of these compounds (Heydari et al., 2016).
Potential Applications
The study of the synthesis, antimicrobial, and analgesic activities of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives points towards the application of these compounds in medicinal chemistry, highlighting their antimicrobial and analgesic properties (Jayanna et al., 2013). Furthermore, the application of benzothiazinones in materials science, as indicated by their use in photopolymerization processes, demonstrates their potential in the development of new materials (Wang et al., 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. For instance, similar compounds have been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine , which could potentially influence mood and behavior.
Biochemical Pathways
For example, if it does inhibit the reuptake of serotonin, norepinephrine, and dopamine, it could affect the signaling pathways of these neurotransmitters .
Pharmacokinetics
Similar compounds have been shown to have significant effects in vivo, suggesting that they are absorbed and distributed effectively . The metabolism and excretion of this compound would need to be studied further to fully understand its pharmacokinetic properties.
Result of Action
For example, if it does inhibit the reuptake of serotonin, norepinephrine, and dopamine, it could potentially have antidepressant effects .
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO3S/c1-14-6-8-15(9-7-14)22(26)21-13-25(16-10-11-17(23)18(24)12-16)19-4-2-3-5-20(19)29(21,27)28/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKFKNYZFFPBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2507976.png)
![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)
![5-Chloro-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2507982.png)
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)
![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B2507991.png)
![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)


